molecular formula C10H12N6O3S B4320014 N-(4-sulfamoylphenyl)-3-(1H-tetrazol-1-yl)propanamide

N-(4-sulfamoylphenyl)-3-(1H-tetrazol-1-yl)propanamide

Cat. No.: B4320014
M. Wt: 296.31 g/mol
InChI Key: FVTNEYYVWUYFDV-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenyl)-3-(1H-tetrazol-1-yl)propanamide is a chemical compound that features a sulfonamide group attached to a phenyl ring, which is further connected to a tetrazole ring through a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)-3-(1H-tetrazol-1-yl)propanamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized using a click chemistry approach. This involves the reaction of an azide with an alkyne under copper-catalyzed conditions to form the tetrazole ring .

The next step involves the introduction of the sulfonamide group. This can be achieved by reacting a suitable amine with a sulfonyl chloride in the presence of a base such as triethylamine. The final step is the formation of the propanamide linkage, which can be done by reacting the intermediate with a suitable acylating agent under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)-3-(1H-tetrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-sulfamoylphenyl)-3-(1H-tetrazol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)-3-(1H-tetrazol-1-yl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The tetrazole ring can enhance the compound’s binding affinity and stability through π-π interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-sulfamoylphenyl)-3-(1H-tetrazol-1-yl)propanamide is unique due to the presence of both a sulfonamide group and a tetrazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-sulfamoylphenyl)-3-(tetrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O3S/c11-20(18,19)9-3-1-8(2-4-9)13-10(17)5-6-16-7-12-14-15-16/h1-4,7H,5-6H2,(H,13,17)(H2,11,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTNEYYVWUYFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCN2C=NN=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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